Excoecariatoxin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H40O8 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+/t19-,20-,21-,23-,24+,25-,26-,27+,28?,29-,30+/m1/s1 |
InChI Key |
CZCPFHFUOUQBDL-NBYZGKQKSA-N |
SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Isomeric SMILES |
CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Classification and Origin of Excoecariatoxin
Excoecariatoxin is a naturally occurring diterpenoid, specifically classified as a daphnane-type diterpene. smolecule.com Diterpenoids are a class of organic chemicals composed of four isoprene (B109036) units. The daphnane (B1241135) skeleton is a complex polycyclic structure that forms the core of this compound and related compounds.
The primary source of this compound is the milky latex of Excoecaria agallocha, a mangrove species belonging to the Euphorbiaceae family. researchgate.netjapsonline.comwikipedia.org This plant is commonly known as the "blinding tree" due to the toxic nature of its latex, which can cause skin blistering and temporary blindness. researchgate.netjapsonline.com The toxicity of the latex is largely attributed to a group of diterpene esters, including this compound. researchgate.netjapsonline.comnih.gov While Excoecaria agallocha is the most cited source, this compound has also been reported in other plants, such as Diarthron vesiculosum and Excoecaria cochinchinensis. nih.gov Additionally, it has been isolated from plants of the Daphne and Wikstroemia genera, also belonging to the Thymelaeaceae family. mdpi.comacs.org
Table 1:
| Attribute | Description |
|---|---|
| Chemical Classification | Diterpenoid, Daphnane-type diterpene smolecule.com |
| Primary Natural Source | Excoecaria agallocha (Milky mangrove) researchgate.netjapsonline.comwikipedia.org |
| Family | Euphorbiaceae researchgate.netwikipedia.org |
| Other Reported Sources | Diarthron vesiculosum, Excoecaria cochinchinensis, Daphne species, Wikstroemia monticola nih.govmdpi.comacs.orgnih.gov |
| Location in Plant | Primarily in the toxic milky latex researchgate.netjapsonline.com |
Historical Context of Academic Inquiry
The scientific investigation of Excoecaria agallocha and its toxic constituents has a history rooted in the plant's traditional uses and observed toxicity. The plant's latex was known to be a potent skin irritant and piscicide (fish poison). iomcworld.comiomcworld.com This prompted early chemical investigations to identify the compounds responsible for these effects.
Initial studies focused on the isolation and structural elucidation of the active principles from the plant's latex. Research published in the 1980s and 1990s led to the identification of several daphnane (B1241135) and tigliane-type diterpene esters, with excoecariatoxin being a key discovery. nih.govacs.org These early studies were instrumental in characterizing the complex chemical structures of these compounds and linking them to the observed biological activities. For instance, a 1983 study detailed the isolation of this compound from Wikstroemia monticola. acs.org Later research in the mid-1990s further characterized the irritant compounds in the latex of Excoecaria agallocha, identifying groups of "cryptic irritants" that become highly active after modification. nih.gov
Current Research Landscape and Unaddressed Questions
Contemporary research on excoecariatoxin continues to explore its biological activities and potential applications. Studies have investigated its anti-cancer and anti-HIV properties. smolecule.comnih.goviomcworld.com For example, research has shown that daphnane-type diterpenes, including this compound, can exhibit cytotoxic effects against various cancer cell lines and inhibit HIV replication. smolecule.comnih.gov A 2012 study highlighted the anti-HIV activity of this compound, among other daphnane (B1241135) derivatives. acs.org
Despite the progress made, several questions remain unaddressed. A significant area of ongoing research is the precise mechanism of action by which this compound exerts its biological effects at the molecular level. smolecule.com Understanding how it interacts with specific cellular targets is crucial for any potential therapeutic development. smolecule.com Furthermore, the full spectrum of its biological activities is likely not yet completely understood. The ecological role of this compound and other diterpenes in the defense mechanisms of Excoecaria agallocha is another area that warrants further investigation. wikipedia.org The complete synthesis of this complex molecule also presents a significant challenge for synthetic chemists.
Interdisciplinary Significance in Chemical Biology and Natural Products Chemistry
Sophisticated Extraction and Purification Strategies
The journey from a crude plant extract to pure this compound involves a multi-step process that leverages the compound's physicochemical properties. Initial extraction from plant materials, such as the twigs and bark of Excoecaria agallocha or the ether extract of Wikstroemia monticola, is typically performed using organic solvents. asianpubs.orgresearchgate.net Following this, a series of purification steps are essential to isolate the target compound from a complex mixture of other secondary metabolites.
Bioactivity-Guided Fractionation Techniques
Bioactivity-guided fractionation is a pivotal strategy in the isolation of this compound, particularly when the goal is to identify compounds with specific biological effects. researchgate.netrjpponline.org This approach involves a systematic process of separating the crude extract into fractions and testing each fraction for a particular biological activity, such as piscicidal or anti-HIV activity. scribd.comscience.gov The active fractions are then subjected to further separation, continually tracking the activity until a pure, active compound is isolated.
For instance, a crude extract of Excoecaria agallocha can be partitioned between different solvents, such as petroleum ether, acetone, and water. rjpponline.org Each of these fractions is then tested for its biological activity. The most potent fraction is selected for further chromatographic separation, with the bioassay results guiding each subsequent purification step. This targeted approach is more efficient than untargeted isolation, as it focuses the purification efforts on the constituents of interest. HPLC-based activity profiling, which combines analytical separation with microfractionation for bioactivity testing, has proven to be a powerful tool in tracking active compounds like this compound. researchgate.netresearchgate.net
Multidimensional Chromatographic Separations
Due to the complexity of natural product extracts, a single chromatographic technique is often insufficient to achieve the desired level of purity. Multidimensional chromatography, which employs a combination of different separation techniques with varying selectivities, is therefore crucial for the isolation of this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound and related daphnane diterpenes. researchgate.net Analytical HPLC, often coupled with a photodiode array (PDA) detector or mass spectrometry (MS), is used to create a chemical profile of the fractions and to track the presence of this compound. iomcworld.comresearchgate.net
Preparative HPLC is employed in the final stages of purification to isolate this compound in high purity. nih.gov This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile (B52724) and water gradients. nih.govnih.gov
Table 1: Example of HPLC Parameters for Diterpene Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 20 µL |
This table provides a general example of HPLC conditions; specific parameters may vary based on the sample matrix and the specific instrument used.
Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate purification step between initial crude fractionation and final polishing by HPLC. researchgate.net MPLC can process larger quantities of extract compared to HPLC and provides better resolution than traditional column chromatography. nih.gov Silica (B1680970) gel is a common stationary phase for MPLC in the separation of daphnane diterpenes, often using a gradient elution of solvents like petroleum ether and ethyl acetate. nih.govunivie.ac.at Fractions collected from the MPLC are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound for further purification. univie.ac.at
Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the small-scale purification of compounds like this compound. rochester.edumdpi.com In this method, the sample is applied as a band onto a thick-layer silica gel plate. rochester.edu After developing the plate in an appropriate solvent system, the separated bands are visualized, often under UV light. rochester.edu The band corresponding to this compound is then scraped from the plate, and the compound is eluted from the silica gel with a suitable solvent. rochester.edu While preparative TLC is effective for obtaining small amounts of pure compound, it is generally less efficient for larger scale isolations compared to MPLC and preparative HPLC. rochester.eduresearchgate.net
Table 2: Comparison of Chromatographic Techniques for this compound Isolation
| Technique | Scale | Resolution | Throughput |
| Preparative TLC | Milligrams | Moderate | Low |
| MPLC | Grams | Good | Medium |
| Preparative HPLC | Milligrams to Grams | High | High |
Crystallization Approaches for Structural Confirmation
Obtaining a single crystal of a compound is the gold standard for unambiguous structure determination via X-ray crystallography. creativebiomart.netwikipedia.org The process of crystallization is often the most challenging step in structural analysis. libretexts.org For a compound like this compound, crystallization typically involves dissolving the highly purified compound in a suitable solvent or a mixture of solvents and then slowly inducing the formation of crystals. libretexts.org
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. libretexts.orgnumberanalytics.com The choice of solvent is critical and is often determined empirically. For complex molecules like this compound, obtaining crystals suitable for X-ray diffraction—generally larger than 0.1 mm in all dimensions with a regular structure—can be a meticulous and time-consuming process. wikipedia.org Once suitable crystals are obtained, X-ray diffraction analysis can provide a detailed three-dimensional model of the molecule, confirming its atomic connectivity and stereochemistry. creativebiomart.net
Comprehensive Structural Elucidation and Stereochemical Assignment
The definitive identification of this compound requires a detailed analysis of its molecular formula, atomic connectivity, and three-dimensional arrangement. This is achieved by integrating data from high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy. These methods provide a complete picture of the molecule, from its elemental composition to the spatial proximity of its atoms. nih.govglycopedia.eu
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound with high accuracy. phcogrev.comglycopedia.eu For a molecule like this compound, HRMS can measure its mass to within a few parts per million, allowing for the confident determination of its molecular formula from a limited number of possibilities. glycopedia.eu This level of precision is crucial for distinguishing between compounds with very similar nominal masses. wikipedia.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like diterpenoid esters without causing significant fragmentation in the ion source. rutgers.edu In the analysis of this compound and related daphnane diterpenoids, High-Resolution ESI-MS (HR-ESI-MS) is employed to generate protonated molecular ions, such as [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govunesp.br The high resolving power of the mass analyzer allows for the measurement of the ion's mass-to-charge ratio (m/z) with extreme accuracy, which is the primary step in deducing the elemental formula. huji.ac.il For example, the analysis of related daphnane compounds has utilized HRESIMS to confirm molecular formulas, a critical first step in their identification. researchgate.net
| Technique | Application for this compound | Typical Observation |
| HR-ESI-MS | Determination of Elemental Composition | Provides highly accurate mass measurement of the protonated molecule (e.g., [M+H]⁺), enabling the unambiguous assignment of the molecular formula. |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For daphnane diterpenoids, MS/MS experiments, often using collision-induced dissociation (CID), reveal characteristic fragmentation patterns that provide information about the core structure and the nature of ester side chains. researcher.lifeamrutpharm.co.in The fragmentation pathways are well-studied for this class of compounds and can help differentiate isomers. wikipedia.orgnih.gov Key fragmentation events often involve the neutral loss of the orthoester side chain and subsequent losses of water or carbonyl groups from the daphnane core, providing diagnostic ions that help confirm the structure. rutgers.edunih.gov
| Technique | Application for this compound | Expected Fragmentation Data |
| MS/MS (CID) | Structural confirmation of the daphnane core and orthoester group. | Precursor ion selection of [M+H]⁺ followed by fragmentation. |
| Observation of product ions corresponding to the loss of the orthoester side chain. | ||
| Characteristic fragment ions resulting from cleavages within the tricyclic core structure. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and stereochemistry. azooptics.comox.ac.uk For a complex structure like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. researchgate.net
One-dimensional NMR experiments provide the fundamental data for structural analysis. ox.ac.uk
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. For this compound, the spectrum shows characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and methyl groups, which are typical for the daphnane skeleton. acs.org
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows a signal for each unique carbon atom, with chemical shifts indicating the carbon's chemical environment (e.g., carbonyl, olefinic, aliphatic). azooptics.com The spectra of daphnane orthoesters feature distinctive signals for the orthoester carbon (around 110-120 ppm) and other key carbons in the tricyclic system. acs.org
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which simplifies the assignment of the ¹³C NMR spectrum.
| 1D NMR Experiment | Information Yielded for this compound Structure |
| ¹H NMR | Provides chemical shifts and coupling constants for all protons, indicating their electronic environment and neighboring protons. |
| ¹³C NMR | Identifies all unique carbon atoms, including characteristic signals for the daphnane core and orthoester functionality. |
| DEPT-135 | Differentiates carbon types: CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent. |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. silae.itslideshare.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-spin coupled, typically over two or three bonds. This allows for the tracing of proton networks within the molecule, helping to piece together fragments of the structure, such as the spin systems within the cyclohexane (B81311) and cycloheptane (B1346806) rings of the daphnane core. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons, providing unambiguous C-H one-bond connectivities. This is a critical step in assigning the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to four bonds. This is vital for connecting the spin-system fragments identified by COSY. It reveals long-range C-H connectivity, allowing for the assignment of quaternary carbons and the definitive placement of functional groups and side chains, such as linking the orthoester to the daphnane core. nih.govox.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il This is the primary method for determining the relative stereochemistry of the molecule. libretexts.org For this compound, NOESY correlations between key protons across the ring system establish their relative orientation (e.g., α or β), defining the 3D structure. nih.gov
| 2D NMR Experiment | Purpose in this compound Structural Elucidation |
| COSY | Establishes ¹H-¹H coupling networks to define bonded proton systems. |
| HMQC/HSQC | Correlates each proton to its directly attached carbon atom. |
| HMBC | Reveals long-range (2-4 bond) ¹H-¹³C correlations to connect structural fragments and assign quaternary carbons. |
| NOESY | Determines relative stereochemistry by identifying protons that are close in 3D space. |
Isotopic Labeling Strategies for Complex Assignments
The ¹H and ¹³C NMR spectra of daphnane diterpenoids such as this compound can be highly complex due to the presence of numerous overlapping signals. researchgate.netnih.gov Isotopic labeling is a valuable strategy to simplify these spectra and facilitate unambiguous resonance assignments. This involves the biosynthetic incorporation of stable isotopes, most commonly ¹³C and ¹⁵N, into the molecule. nih.govsigmaaldrich.com
While primarily employed in the study of proteins and other macromolecules, the principles of isotopic labeling can be adapted for smaller molecules like diterpenoids when they can be produced through fermentation or cell culture. researchgate.netzobio.comnih.gov Specific labeling patterns can be achieved by providing labeled precursors in the growth medium. nih.govsigmaaldrich.com For instance, using [1,3-¹³C] glycerol (B35011) as a carbon source can lead to labeling of specific carbon atoms in the diterpene skeleton, which helps in tracing biosynthetic pathways and assigning complex NMR signals. sigmaaldrich.com
Reverse labeling, or isotopic unlabeling, is another approach where specific unlabeled precursors are supplied in an otherwise isotopically enriched medium. This results in NMR-silent positions at specific sites, which can help to resolve signal overlap and confirm assignments. nih.gov These advanced NMR techniques, while not yet specifically documented for this compound, represent a powerful tool for its detailed structural elucidation.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. carleton.eduwarwick.ac.uk For a complex molecule like this compound with multiple stereocenters, obtaining a suitable single crystal and performing X-ray diffraction analysis is the gold standard for its stereochemical assignment.
The process involves irradiating a single crystal of the compound with monochromatic X-rays. carleton.edu The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map can be constructed, from which the atomic positions can be determined and the molecular structure refined. carleton.educeitec.cz
Table 1: Representative Crystallographic Data for a Daphnane-Type Diterpenoid (Trigochinin B)
| Parameter | Value |
| Chemical Formula | C₃₄H₄₂O₁₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.345(2) |
| b (Å) | 16.892(3) |
| c (Å) | 18.733(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3274.9(11) |
| Z | 4 |
| Note: This data is for Trigochinin B, a related daphnane diterpenoid, and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction. capes.gov.br |
Chiroptical Spectroscopy for Stereochemical Insights
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the stereochemistry of natural products like this compound, especially when single crystals for X-ray diffraction are not available. researchgate.netwikipedia.org
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org Chiral molecules exhibit characteristic ECD spectra, known as Cotton effects, which are highly sensitive to the spatial arrangement of atoms. mgcub.ac.in
The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a proposed stereoisomer. researchgate.netsioc-journal.cn Time-dependent density functional theory (TD-DFT) is a computational method commonly used to calculate the ECD spectra of molecules. researchgate.net A good correlation between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. This approach has been successfully used to establish the absolute configurations of various daphnane and other diterpenoids. researchgate.netsioc-journal.cn
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve can also exhibit Cotton effects in the region of electronic absorption, which are related to the ECD spectrum through the Kronig-Kramers transforms. mgcub.ac.in
Historically, ORD was a primary tool for stereochemical analysis. Similar to ECD, the shape and sign of the Cotton effect in an ORD curve can provide information about the absolute configuration of a chiral molecule. mgcub.ac.in While ECD is often preferred for its simpler spectral interpretation, ORD remains a valuable complementary technique.
Computational Chemistry and In Silico Approaches
Computational chemistry plays an increasingly important role in the structural elucidation of complex natural products. As mentioned above, TD-DFT calculations are essential for interpreting ECD spectra. researchgate.net Furthermore, computational models can be used to predict NMR chemical shifts. By comparing the calculated NMR data for different possible isomers with the experimental data, the most likely structure can be identified. acs.org
In silico approaches can also aid in the dereplication process during the isolation of natural products. By creating a database of known compounds and their predicted properties (e.g., mass spectral fragmentation, NMR chemical shifts), newly isolated compounds can be quickly identified or classified. acs.org For instance, computational models based on classification binary trees have been developed to predict the aglycone type of natural products based on their ¹H NMR data. acs.org Such in silico tools can streamline the characterization of compounds like this compound from complex plant extracts.
Density Functional Theory (DFT) Calculations for Spectral Prediction
Density Functional Theory (DFT) has emerged as a powerful tool in the structural elucidation of complex natural products. researchgate.net DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical characterization, it is applied to predict spectroscopic properties, which can then be compared with experimental data to validate a proposed structure.
For molecules like this compound, which feature a rigid 5/7/6-tricyclic ring system and multiple stereocenters, DFT calculations can be particularly insightful. nih.govresearchgate.net The process involves generating a 3D model of the proposed molecular structure and then using DFT to calculate various parameters. One of the most common applications is the prediction of NMR chemical shifts (¹H and ¹³C). By comparing the computationally predicted spectrum with the experimentally obtained spectrum, chemists can assess the accuracy of the proposed structure. Discrepancies may suggest an incorrect structural or stereochemical assignment.
Furthermore, time-dependent DFT (TD-DFT) can be utilized to calculate electronic circular dichroism (ECD) spectra. acs.org This is especially valuable for determining the absolute configuration of chiral molecules, a task that can be challenging using NMR or MS alone. The calculated ECD spectrum for a specific enantiomer is compared with the experimental spectrum; a match provides strong evidence for the absolute configuration of the isolated compound. acs.org While direct public-domain research detailing DFT calculations specifically for this compound is limited, the methodology has been successfully applied to other complex diterpenoids, demonstrating its utility for this class of compounds. researchgate.netscience.gov
Table 1: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts This table is a hypothetical representation to illustrate the application of DFT in validating a chemical structure.
| Carbon Atom | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| C-3 | 78.5 | 78.9 | -0.4 |
| C-5 | 82.1 | 81.8 | +0.3 |
| C-9 | 91.3 | 91.0 | +0.3 |
| C-13 | 75.4 | 75.8 | -0.4 |
Computer-Assisted Structure Elucidation (CASE) Algorithms
Computer-Assisted Structure Elucidation (CASE) represents a systematic approach to solving chemical structures by integrating spectroscopic data with computational algorithms. ontosight.aitechnologynetworks.com CASE systems are designed to handle the complexity and vast amount of data generated from modern spectroscopic experiments, particularly 1D and 2D NMR. acdlabs.com
The process begins by inputting available spectral data into the CASE software. This typically includes the molecular formula (from HR-MS) and detailed NMR data, such as ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The software then performs two main functions:
Structure Generation: The algorithm generates a comprehensive list of all possible molecular structures (isomers) that are consistent with the molecular formula and the 2D NMR correlations. ontosight.ai This process is unbiased and can produce candidate structures that a human researcher might overlook.
Structure Filtering and Ranking: The generated structures are then ranked based on their consistency with the experimental data. technologynetworks.com Advanced CASE programs can incorporate DFT-based spectral prediction, where the NMR spectra for the highest-ranked candidates are calculated and compared against the experimental spectra. The structure with the best fit is proposed as the most probable correct structure. technologynetworks.com
For complex daphnane diterpenoids, including members isolated from Daphne and Wikstroemia species, CASE algorithms provide a robust method for elucidation, especially when spectral data may be ambiguous or when dealing with novel scaffolds. nih.govrjpbr.com The application of CASE, often in conjunction with DFT calculations, significantly reduces the time required for structure elucidation and increases the confidence in the final assigned structure. acdlabs.com
Table 2: Illustrative Workflow of a CASE System This table provides a simplified overview of the steps involved in a typical CASE workflow.
| Step | Action | Input Data | Output |
|---|---|---|---|
| 1 | Data Input | Molecular Formula, ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) | Digitized spectral information |
| 2 | Structure Generation | Processed spectral data | A set of all possible isomeric structures |
| 3 | Spectral Prediction (Optional) | High-ranked candidate structures | Predicted NMR spectra for each candidate |
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of diterpenoids, including this compound, is believed to originate from the classical acetate-mevalonate pathway, which produces the fundamental five-carbon building blocks of all terpenoids. researchgate.netnih.gov The general hypothetical pathway for daphnane-type diterpenoids begins with the head-to-tail cyclization of the 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.net
The proposed sequence leading to the daphnane core structure involves several key intermediates:
Casbene (B1241624): The reaction, catalyzed by casbene synthase, converts GGPP into casbene, a macrocyclic diterpene. nih.govresearchgate.net
Lathyrane Skeleton: Casbene is thought to undergo subsequent ring-closing reactions to form the lathyrane skeleton. nih.govresearchgate.net
Tigliane (B1223011) Skeleton: The lathyrane intermediate is then transformed into the 5/7/6/3 tetracyclic structure of the tigliane skeleton. nih.govresearchgate.net
Daphnane Skeleton: Finally, the daphnane core is formed when the cyclopropane (B1198618) ring of the tigliane intermediate opens to create an isopropyl group. nih.govresearchgate.net This core skeleton is then subject to a variety of oxygenation and esterification reactions to produce the vast diversity of daphnane diterpenoids. nih.gov
More direct evidence for the immediate precursors of this compound comes from phytochemical analysis. In a study of Diarthron vesiculosum, two novel daphnane diterpene esters, vesiculosin (B1237767) and isovesiculosin (B1232314), were isolated alongside this compound. nih.govacs.org The structural similarity and co-occurrence strongly suggest that vesiculosin and isovesiculosin are biosynthetic precursors to this compound. nih.govacs.orgresearchgate.net
| Precursor/Intermediate | Class | Putative Role in Pathway |
|---|---|---|
| Geranylgeranyl Diphosphate (GGPP) | Acyclic Diterpene Diphosphate | Universal C20 precursor for diterpenoid biosynthesis. nih.govresearchgate.net |
| Casbene | Macrocyclic Diterpene | First key cyclic intermediate formed from GGPP. nih.govresearchgate.netresearchgate.net |
| Tigliane-type Diterpenoid | Polycyclic Diterpenoid | Immediate precursor skeleton to the daphnane-type. nih.govsioc-journal.cnresearchgate.net |
| Vesiculosin | Daphnane Diterpene Ester | Apparent direct biosynthetic precursor to this compound. nih.govacs.org |
| Isovesiculosin | Daphnane Diterpene Ester | Isomer of Vesiculosin, also an apparent direct precursor. nih.govacs.org |
Identification and Characterization of Biosynthetic Enzymes
While the precise enzymes responsible for the complete biosynthesis of this compound have not yet been isolated and characterized, the proposed pathway allows for the inference of the enzyme classes required for the transformations. The biosynthesis of complex plant natural products typically involves several key enzyme families. mpg.de
The key enzymatic steps are hypothesized to be catalyzed by:
Diterpene Synthases (e.g., Casbene Synthase): This class of enzymes is responsible for the initial cyclization of the linear GGPP precursor into the foundational cyclic skeletons of diterpenoids, such as casbene. nih.govresearchgate.net
Cytochrome P450 Monooxygenases (CYPs/P450s): This vast superfamily of enzymes is crucial for the "decoration" phase of biosynthesis. mpg.de They catalyze a wide array of reactions, including hydroxylation, epoxidation, and C-C bond cleavage, which are necessary to create the poly-oxygenated core of the daphnane structure. nih.govmpg.demdpi.com The formation of the 6,7-epoxy group and various hydroxylations on the daphnane skeleton are likely carried out by specific P450s. mdpi.comnih.gov
Transferases (e.g., Acyltransferases): These enzymes are responsible for the esterification steps, attaching various acyl side chains to the diterpenoid core. The specific orthoester side chain found in this compound is the result of such enzymatic activity, likely involving a complex intramolecular dehydration following esterification. researchgate.net
Although specific enzymes have not been identified for this compound, studies on related pathways in other plants have successfully used genome mining and transcriptomics to identify candidate genes. For instance, in chicory (Cichorium intybus), specific P450 enzymes involved in the biosynthesis of sesquiterpene lactones (another class of terpenoids) were identified, demonstrating a viable strategy for future research into the this compound pathway. nih.gov
| Enzyme Class | Hypothesized Function | Substrate → Product Example |
|---|---|---|
| Diterpene Synthase | Cyclization of linear precursor | GGPP → Casbene nih.govresearchgate.net |
| Cytochrome P450 Monooxygenases | Oxidative modifications (hydroxylation, epoxidation) | Tigliane skeleton → Oxidized daphnane core nih.govresearchgate.net |
| Acyltransferases/Esterases | Attachment of side chains | Daphnane polyol + Fatty acyl-CoA → Daphnane ester researchgate.net |
| Dehydratases | Formation of orthoester | Daphnane polyol ester → Orthoester (this compound) researchgate.net |
Genetic and Genomic Analysis of Biosynthetic Gene Clusters
In many plants and microbes, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on a chromosome, forming a Biosynthetic Gene Cluster (BGC). jmicrobiol.or.krnih.gov This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. The discovery of BGCs has been accelerated by advances in genome sequencing and the development of bioinformatic tools like antiSMASH and plantiSMASH, which can mine genomic data to predict the locations of these clusters. jmicrobiol.or.krnih.govmdpi.com
To date, a specific BGC for this compound or other daphnane diterpenoids has not been reported in Excoecaria agallocha or related species. However, the precedent for such organization is well-established for other complex plant terpenoids. For example, a gene cluster encoding five enzymes for thebaine biosynthesis was discovered in the opium poppy, and clusters for forskolin (B1673556) biosynthesis have been studied. mpg.descience.gov
Genomic analysis of E. agallocha has been performed in other contexts, such as investigating transposable elements, indicating that the genomic resources necessary for BGC discovery are becoming available. frontiersin.org Future research will likely focus on combining genomic and transcriptomic data to identify a candidate BGC for this compound. This would involve sequencing the E. agallocha genome and identifying regions containing co-expressed genes for terpene synthases, P450s, and transferases, consistent with the hypothesized biosynthetic pathway. mpg.de
Regulation of this compound Biosynthesis in Excoecaria agallocha
The biosynthesis of secondary metabolites like this compound, which often serve as chemical defenses, is typically tightly regulated in response to both internal developmental cues and external environmental stimuli. While direct studies on the regulation of this compound are scarce, general principles of plant secondary metabolism and research on related compounds provide strong indications of the likely regulatory mechanisms.
Phytohormones are key regulators of specialized metabolite production. In particular, jasmonates (like methyl jasmonate, MeJA) are well-known elicitors of defense compound biosynthesis, including terpenoids. nih.gov A study on Cichorium intybus demonstrated that the biosynthesis of sesquiterpene lactones is controlled by MeJA, suggesting a similar hormonal regulation may be active for daphnane diterpenoid production in E. agallocha. nih.gov
Comparative Biosynthesis Across Excoecaria Species and Related Taxa
This compound and related daphnane diterpenoids are not exclusive to Excoecaria agallocha. They are characteristic natural products of the plant families Euphorbiaceae and Thymelaeaceae. mdpi.comresearchgate.netresearchgate.net this compound itself has been isolated from E. agallocha (Euphorbiaceae) as well as from species in the Thymelaeaceae family, such as Diarthron vesiculosum and Wikstroemia monticola. nih.govacs.orgopen.ac.uk This distribution across two distinct plant families points to a deeply conserved and ancient biosynthetic pathway.
The biogenic hypothesis that daphnanes arise from tigliane precursors provides a framework for comparative analysis. sioc-journal.cn It has been observed that plants in the Thymelaeaceae family tend to produce mainly daphnane-type esters, whereas members of the Euphorbiaceae often contain a mix of both tiglianes and daphnanes. researchgate.net This has led to the hypothesis that the enzymatic machinery may differ subtly between the families. In Thymelaeaceae, the enzymes might be organized in a way that the tigliane intermediate is not released before being converted into a daphnane. researchgate.net In contrast, the enzyme system in Euphorbiaceae might allow for the release of tigliane intermediates, accounting for their accumulation alongside daphnanes. researchgate.net This suggests that while the core pathway is conserved, the efficiency, coupling, and regulation of the biosynthetic steps may have diverged between the two families.
Interaction with Specific Cellular Receptors and Signaling Pathways
This compound's influence on cellular behavior is largely attributed to its ability to modulate key signaling pathways and interact with specific cellular components. smolecule.com
Modulation of Protein Kinase C (PKC) Isoforms
Daphnane-type diterpenes, the class of compounds to which this compound belongs, are recognized as potent activators of Protein Kinase C (PKC). scispace.com PKC represents a family of serine/threonine-specific protein kinases that are crucial in various cellular signaling pathways. wikipedia.org These enzymes are major receptors for phorbol (B1677699) esters, which are structurally similar to daphnane diterpenes. wikipedia.org
The activation of PKC isoforms by compounds like this compound is a phospholipid-dependent process. nih.gov Studies on PKC have shown that calcium binding, a critical step for the activation of some isoforms, is significantly enhanced in the presence of membrane phospholipids. nih.gov It is proposed that this compound and similar diterpenes mimic the action of diacylglycerol (DAG), a natural activator of PKC, thereby inducing a conformational change in the enzyme that leads to its activation. immunologyresearchjournal.com This activation, in turn, can trigger a cascade of downstream phosphorylation events, impacting cell growth, differentiation, and apoptosis. wikipedia.org For instance, the activation of PKC can promote peroxisome biogenesis by facilitating the interaction between peroxisomes and the endoplasmic reticulum. biorxiv.org
Perturbation of Cellular Signaling Cascades (e.g., Hedgehog, NF-κB)
Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis in adults. encyclopedia.pub Aberrant activation of this pathway is implicated in the development of various cancers. encyclopedia.pubwikipedia.org While direct studies on this compound's effect on the Hh pathway are limited, research on extracts from Excoecaria agallocha containing flavonoid glycosides has shown inhibitory effects on this pathway. researchgate.netnih.gov These flavonoids have been found to inhibit the transcriptional activity mediated by the GLI1 transcription factor, a key effector of the Hh pathway. nih.gov Specifically, one compound was shown to block the translocation of GLI1 into the nucleus, a crucial step for its function, without affecting the upstream component Smoothened (Smo). nih.gov This suggests that components of E. agallocha, and potentially this compound itself, could interfere with the Hh pathway at the level of downstream transcription factors. researchgate.netnih.gov
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses and cell survival. mdpi.com Some diterpenes have been shown to inhibit the NF-κB signaling pathway. nih.gov Extracts from Excoecaria agallocha, which contain this compound, have demonstrated anti-inflammatory properties by suppressing the expression of genes targeted by NF-κB, such as TNF-α and IL-6. researchgate.net Certain compounds within these extracts were found to block the activation of NF-κB. researchgate.net
Ligand-Binding Assays and Target Identification
Ligand-binding assays (LBAs) are fundamental tools for identifying and characterizing the interaction between a ligand, such as this compound, and its biological target. contractlaboratory.come-bookshelf.de These assays measure the binding affinity and kinetics of these interactions, providing crucial insights into the mechanism of action. contractlaboratory.com For a compound like this compound, LBAs would be instrumental in confirming its direct binding to targets like PKC isoforms or other receptors. smolecule.com Techniques such as Scintillation Proximity Assay (SPA) can be used to study receptor-ligand interactions by immobilizing the receptor on SPA beads and measuring the binding of a radiolabeled ligand. revvity.com The development of specific LBAs for this compound would be essential to definitively identify its direct molecular targets and quantify its binding affinity, further elucidating its pharmacological profile. bioanalysis-zone.com
Enzymatic Inhibition and Kinetic Analysis
This compound and related compounds have been investigated for their ability to inhibit various enzymes, highlighting another facet of their molecular mechanism of action.
Inhibition of Viral Enzymes (e.g., Reverse Transcriptase)
Extracts from Excoecaria agallocha, which contain this compound, have shown potential anti-HIV activity. iomcworld.comiomcworld.com Specifically, ethanolic extracts of the stem have been reported to inhibit the reverse transcriptase (RT) enzyme, which is essential for the replication of HIV. iomcworld.comiomcworld.com One study reported a 33% inhibition of RT by an E. agallocha extract, which was comparable to the standard drug azidothymidine (35% inhibition). iomcworld.comiomcworld.com Furthermore, detailed studies on daphnane diterpenes, including this compound, have revealed their activity against multidrug-resistant HIV strains. science.govresearchgate.net The mode of action for some daphnane diterpenes has been suggested to involve interference with the expression of HIV co-receptors at the cell surface. science.govresearchgate.net
| Enzyme | Source of Inhibitor | Reported Inhibition | Reference |
| Reverse Transcriptase (HIV) | Ethanolic extract of E. agallocha stem | 33% | iomcworld.comiomcworld.com |
Modulation of Hydrolases (e.g., Elastase, Collagenase)
Ethanol (B145695) extracts of Excoecaria agallocha have demonstrated significant inhibitory activity against elastase and collagenase, enzymes involved in the breakdown of extracellular matrix proteins. researchgate.net At a concentration of 80 µg/mL, the ethanol extract showed 82.7% inhibition of elastase and 76.12% inhibition of collagenase. researchgate.net Kinetic analysis revealed that the inhibition of both enzymes was non-competitive. researchgate.net While these studies were conducted with crude extracts, they suggest that constituents of E. agallocha, potentially including this compound, are responsible for this inhibitory action. researchgate.net
| Enzyme | Inhibitor Source | Concentration | % Inhibition | Inhibition Type | Reference |
| Elastase | Ethanol extract of E. agallocha | 80 µg/mL | 82.7% | Non-competitive | researchgate.net |
| Collagenase | Ethanol extract of E. agallocha | 80 µg/mL | 76.12% | Non-competitive | researchgate.net |
Regulation of Glycosidases (e.g., Alpha-Glucosidase)
Alpha-glucosidase is a key enzyme located in the epithelium of the small intestine responsible for breaking down complex carbohydrates into glucose. jmb.or.kr The inhibition of this enzyme is a therapeutic strategy for managing post-meal high blood sugar. e-fas.org Research into the effects of compounds from the Excoecaria genus on alpha-glucosidase has shown potential inhibitory activity.
Some daphnane diterpenoids, the class of compounds to which this compound belongs, have been investigated for their ability to inhibit alpha-glucosidase. researchgate.net While specific kinetic data for "this compound" is not widely available, studies on crude extracts and other isolated compounds from Excoecaria and similar plants demonstrate that natural products are a significant source of alpha-glucosidase inhibitors. jmb.or.kre-fas.org The mechanism of inhibition by these types of compounds is often non-competitive, meaning they bind to a site on the enzyme other than the active site, altering its conformation and reducing its efficacy. e-fas.org
Cellular Response Profiling
Induction of Apoptosis and Necroptosis Pathways in Cell Lines
Apoptosis is a form of programmed cell death essential for removing abnormal cells, while necroptosis is a regulated form of necrosis that acts as a backup when apoptosis is blocked. novusbio.comnih.gov
Further research on ethanolic stem extracts of E. agallocha revealed that the mechanism of cell death depends on the p53 status of the cancer cells. In human lung cancer cells with functional p53 (p53+/+), the extract induced apoptosis, characterized by nuclear blebbing and chromatin condensation. ntu.edu.tw This process involves the regulation of key apoptotic proteins, including a significant upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. ntu.edu.tw
Necroptosis is a distinct cell death pathway triggered by specific signaling complexes when apoptosis is inhibited. nih.govresearchgate.net Key proteins in this pathway include Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). nih.govresearchgate.net While the direct induction of necroptosis by this compound has not been specifically detailed, the ability of related compounds to induce apoptosis suggests a potential interplay with other cell death pathways.
Effects on Cell Cycle Progression and Arrest
The cell cycle is a tightly regulated process that eukaryotic cells use to divide. nih.gov Progression through its phases (G1, S, G2, M) is controlled by checkpoints that can be arrested by various signals. nih.govwikipedia.org
Compounds from Excoecaria have been shown to exert significant effects on cell cycle progression. Ethanolic extracts of E. agallocha leaves caused suppression of cell cycle progression at the subG1 and G1/G2 phases in MCF-7 breast cancer cells. phcog.com Similarly, stem extracts induced a G1 phase arrest in human lung cancer cells that lacked functional p53 (p53-/-). ntu.edu.tw This G1 arrest was associated with a significant upregulation of the p21 protein, a key inhibitor of cyclin-dependent kinases that control the G1/S transition. ntu.edu.tw
At lower concentrations (≤0.25 μM), related daphnane diterpenoids have been found to induce cell cycle arrest in the G2/M phase. acs.org At higher concentrations, the cellular response shifts towards apoptosis. acs.org This indicates a dose-dependent mechanism where the compound can either halt cell division or trigger cell death.
Table 1: Effects of Excoecaria agallocha Extracts on Cell Cycle and Apoptosis
Cell Line Extract Source Observed Effect Key Protein Regulation Reference MCF-7 (Breast Cancer) Leaves Apoptosis Induction, SubG1 and G1/G2 Arrest Not specified e-fas.org A549 (Lung Cancer, p53+/+) Stem Apoptosis Induction Bcl-2 (down), Bax (up), p21 (up) novusbio.com NCI-H1299 (Lung Cancer, p53-/-) Stem G1 Arrest Bcl-2 (down), Bax (up), p21 (up) novusbio.com
Autophagy Induction and Regulation
Autophagy is a cellular process for degrading and recycling cellular components, which helps maintain homeostasis and provides energy during periods of stress or starvation. nih.govembopress.org This process is regulated by a complex network of signaling pathways, with mTOR being a major negative regulator. nih.gov
While direct studies on this compound's role in autophagy are limited, the process is known to be induced by various cellular stresses, including those triggered by cytotoxic compounds. frontiersin.org Autophagy can be activated through mTOR-dependent or independent pathways. mdpi.com For instance, some compounds can induce autophagy by generating reactive oxygen species (ROS), which in turn activate signaling cascades that lead to the formation of autophagosomes. frontiersin.orgmdpi.com Given that cytotoxic agents often induce oxidative stress, it is plausible that compounds from Excoecaria could modulate autophagic pathways, though specific research is needed to confirm this.
Molecular Docking and Computational Modeling of Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a drug or toxin, binds to a macromolecular target, like a protein. researchgate.netrjpbr.com This method helps in understanding the interaction's strength and identifying potential drug candidates. researchgate.nettandfonline.com
This compound has been identified in computational studies as a phytochemical with potential bioactivity. tandfonline.com In the context of drug discovery, molecular docking has been used to screen natural compounds for their ability to interact with various therapeutic targets. For example, in silico studies have explored the interaction of this compound with proteins such as the Angiotensin-Converting Enzyme 2 (ACE2), which is relevant in viral research. tandfonline.comcikd.ca These computational models predict the binding affinity and orientation of the ligand within the target's binding site, providing insights into its potential mechanism of action before laboratory testing. jmb.or.krnih.gov
Table 2: Mentioned Compounds
Compound Name This compound Bax Bcl-2 p21 p53 Receptor-Interacting Protein Kinase 3 (RIPK3) Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL)
Diverse Biological Activities in in Vitro and Model Systems
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
Research has indicated that daphnane-type diterpenoids, including Excoecariatoxin, possess anti-proliferative and cytotoxic capabilities. These compounds are recognized for their potential in inhibiting the growth of various cancer cells. researchgate.net
This compound and extracts containing it have been evaluated for their effects on several cancer cell lines. Dichloromethane extracts from Daphne altaica, which contain this compound among other diterpene orthoesters, have shown anti-proliferative activity against human CCRF-CEM leukemia cells and MDA-MB-231 breast cancer cells. While the crude extract of Excoecaria agallocha leaves showed cytotoxic activity against the MCF-7 breast cancer cell line, the specific contribution of this compound was not isolated in that particular study. phcog.com The general class of daphnane (B1241135) diterpenoids has been tested against a wide array of human tumor cell lines including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung), MCF-7 (breast), and SW480 (colon). researchgate.net
While this compound is recognized for its cytotoxic properties, specific IC50 values detailing its potency against various cancer cell lines are not extensively documented in the available research. For context, studies on related daphnane diterpenoids have reported IC50 values against different cell lines. For instance, the compound Yuanhuatine showed cytotoxicity against human and chronic myeloid promyelocytic leukemia cell lines with IC50 values of 17.72 and 17.54 μM, respectively. mdpi.com Another study on an ethanolic extract of Excoecaria agallocha leaves, which contains a complex mixture of phytochemicals, reported an IC50 value of 56.5 μg/ml against MCF-7 cells. phcog.com However, the precise IC50 of pure this compound for cancer cell cytotoxicity remains a subject for further specific investigation. Its antiviral activity, discussed below, has been quantified more precisely.
Structure-activity relationship (SAR) studies on daphnane-type diterpenoids provide insights into the molecular features crucial for their cytotoxic effects. mdpi.comnih.gov The core 5/7/6-tricyclic ring system is a fundamental characteristic of these compounds. mdpi.comnih.gov
A key feature for the bioactivity of this class is the presence of a 9,13,14-orthoester group on ring C. mdpi.com Studies comparing similar compounds show that those with this orthoester motif tend to be more cytotoxic. mdpi.com For example, Genkwanines J–K, which possess this feature, were more cytotoxic against P-388 and A549 cells than related compounds lacking it. mdpi.com The nature of the ester groups and other substitutions also plays a significant role. The presence of a long-chain fatty acid or an aromatic acyl group can enhance the inhibitory activity against carcinoma cells. mdpi.com
Antiviral Activities and Their Molecular Basis
This compound has demonstrated significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).
This compound is a potent inhibitor of HIV-1. It was identified as one of the active antiviral compounds in extracts from Daphne gnidium. Detailed profiling has shown that pure this compound is active against multidrug-resistant HIV strains, irrespective of their cellular tropism. science.gov Its potency has been quantitatively measured, exhibiting strong anti-HIV-1 bioactivity.
| Compound | Virus | Activity Metric | Value | Source |
|---|---|---|---|---|
| This compound | HIV-1 | EC50 | 5.64 nM | researchgate.net |
Studies into the mechanism of action for daphnane diterpenoids indicate that their antiviral effects occur at an early stage of the viral life cycle, specifically targeting viral entry. Research on daphnetoxin (B1198267), a closely related compound isolated alongside this compound, revealed that its activity stems from a direct interference with the expression of the two primary HIV co-receptors, CCR5 and CXCR4, on the surface of host cells. science.gov By downregulating these essential co-receptors, the compounds prevent the virus from successfully entering the cell. The anti-HIV mechanism for daphnane diterpenoids like this compound is thus attributed, at least in part, to the downregulation of HIV CD4 and the co-receptors CCR5 and CXCR4. mdpi.com There is less specific information available regarding interference with viral budding for this particular compound.
Spectrum of Activity Against Various Viruses
This compound, a daphnane-type diterpene, has been identified as possessing antiviral properties. Research into the biological activities of various diterpenes has highlighted their potential against a range of viruses. Specifically, studies have reported that this compound exhibits activity against the Human Immunodeficiency Virus (HIV). scribd.comnih.gov Daphnane diterpenes as a class are known for their bioactivity, which includes antiviral effects against viruses such as HIV and Dengue virus. scribd.com Further investigation through HPLC-based activity profiling has also supported the antiviral activity of this compound. redalyc.org A computational study also explored the potential binding affinity of this compound to the SARS-CoV-2 spike protein, suggesting a possible area for future antiviral research. researchgate.net
Antimicrobial Efficacy Against Pathogens
As noted, information specifically detailing the antibacterial and antifungal efficacy of isolated this compound is not available in the reviewed literature.
Insecticidal and Piscicidal Actions
This compound is recognized for its potent toxic effects on various organisms. It is a known piscicide, a substance poisonous to fish. scribd.com This activity is associated with the daphnane diterpene structure of the molecule. scribd.com Beyond its effects on aquatic life, the compound has also been investigated for its properties as an insecticide.
Larvicidal Properties Against Insect Vectors
The insecticidal activity of this compound has been specifically reported. A study identified this compound, along with wikstrotoxin D, as one of the active diterpenes responsible for the insecticidal properties of a methanol (B129727) extract from the plant Gnidia kraussiana. nih.gov While the latex and various crude extracts from the mangrove Excoecaria agallocha—a primary source of this compound—are well-documented for their potent larvicidal effects against mosquito vectors such as Aedes aegypti and Culex quinquefasciatus, the specific contribution of this compound to this activity in crude extracts requires more targeted investigation. iomcworld.comdipterajournal.com However, the identification of its inherent insecticidal properties in a purified form confirms its potential as a larvicidal agent. nih.gov
Effects on Invertebrate Physiology and Neurobiology
The latex of Excoecaria agallocha, containing excoecariatoxins, exhibits significant biocidal activity against a variety of invertebrate species. krucc.ac.in While detailed molecular mechanisms of its neurotoxicity in invertebrates are not extensively documented, observed physiological effects suggest interference with fundamental biological processes.
Research has shown that the latex can induce a "knock-down" effect in a range of marine organisms even at very low concentrations. scielo.sa.cr One of the noted physiological responses is metabolic depression, which has been observed in the rice field crab, Oziotelphusa senex senex, following exposure to the latex. krucc.ac.in This suggests that the toxin may interfere with cellular respiration or other metabolic pathways.
In the context of aquaculture, extracts from E. agallocha have been studied for their effects on the white shrimp, Litopenaeus vannamei. While some components of the plant may enhance immune responses, others, such as tannins, can have a negative impact on the growth and survival rate of the shrimp. ij-aquaticbiology.com This highlights the complex nature of the plant's chemical constituents and their varied physiological effects.
Furthermore, the latex has well-documented larvicidal properties. Studies have demonstrated its effectiveness against various mosquito larvae, including those of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. iomcworld.com The presence of phytotoxins in the latex also significantly influences the behavior and interactions of insects like fireflies in their natural habitat. researchgate.net
The following table summarizes the observed effects of Excoecaria agallocha latex and its extracts on selected invertebrate species.
| Invertebrate Species | Observed Effects | Reference |
| Oziotelphusa senex senex (Rice Field Crab) | Metabolic depression | krucc.ac.in |
| Litopenaeus vannamei (White Shrimp) | Negative impact on growth and survival at higher concentrations of certain compounds like tannins. | ij-aquaticbiology.com |
| Anopheles stephensi (Mosquito Larvae) | Larvicidal activity | scielo.sa.cr |
| Aedes aegypti (Mosquito Larvae) | Larvicidal activity | scielo.sa.criomcworld.com |
| Culex quinquefasciatus (Mosquito Larvae) | Larvicidal activity | iomcworld.com |
| Various Marine Organisms | "Knock-down" effect | scielo.sa.cr |
Eco-toxicological Implications for Aquatic Ecosystems
The introduction of this compound into aquatic environments, primarily through the latex of Excoecaria agallocha, has notable eco-toxicological consequences. The traditional use of the plant's latex as a fish poison in several regions underscores its potent toxicity to aquatic life. krucc.ac.in
The biocidal properties of the latex extend to a broad spectrum of marine organisms, including phytoplankton, which form the base of many aquatic food webs. krucc.ac.in The inhibition or elimination of these primary producers can have cascading effects throughout the ecosystem. The presence of a high density of E. agallocha has been associated with a reduction in the diversity of macrobenthic fauna, indicating a significant impact on the structure of benthic communities. researchgate.net
The toxic nature of the latex means that its release into aquatic systems can lead to a decline in species diversity. researchgate.net While the plant itself is a natural component of mangrove ecosystems, any large-scale release of its latex could disrupt the delicate balance of these environments. The stability and persistence of excoecariatoxins in the aquatic environment are not well-documented, making it difficult to fully assess the long-term risks.
The larvicidal effects on mosquitoes, while potentially beneficial from a human health perspective, also represent an ecological impact by altering the populations of these insects, which can be a food source for other organisms. scielo.sa.criomcworld.com
The following table outlines the known eco-toxicological implications of Excoecaria agallocha and its toxic latex.
| Ecological Compartment | Implication | Reference |
| Aquatic Fauna | Used as a fish poison, toxic to a variety of marine organisms. | krucc.ac.in |
| Phytoplankton | Biocidal effects, potentially disrupting the base of the food web. | krucc.ac.in |
| Macrobenthic Fauna | Reduced species diversity in areas with high density of the plant. | researchgate.net |
| Mosquito Populations | Larvicidal effects can alter population dynamics. | scielo.sa.criomcworld.com |
Ecological and Environmental Role of Excoecariatoxin
Role in Plant Chemical Defense and Herbivore Deterrence
The primary ecological function of excoecariatoxin is to serve as a powerful chemical defense against herbivores. researchgate.net Plants in the family Euphorbiaceae, including Excoecaria agallocha, are known for producing toxic latex, and this compound is a major contributor to this toxicity. health.qld.gov.aujapsonline.com The compound is a strong irritant to the skin, eyes, and mucous membranes of animals, deterring most potential browsers from feeding on the plant's tissues. researchgate.netbibliomed.org
When the plant's leaves, bark, or twigs are damaged, the white, milky latex is immediately exuded, delivering a direct chemical assault to the herbivore. nih.gov This rapid response mechanism is a highly effective deterrent, preventing significant damage to the plant. The irritating and toxic nature of this compound and related compounds means that very few animals are adapted to feed on E. agallocha, giving it a competitive advantage in its environment. Research has highlighted that these chemical defenses can influence the behavior and interactions of various insects within the ecosystem. researchgate.net
Table 1: Research Findings on the Defensive Role of this compound in Excoecaria agallocha
| Observation | Mechanism of Action | Ecological Consequence | Source |
|---|---|---|---|
| Presence of toxic milky latex. | Contains this compound and other daphnane (B1241135) and tigliane (B1223011) type diterpene esters. researchgate.netjapsonline.com | General deterrence of vertebrate and invertebrate herbivores. | researchgate.netjapsonline.com |
| Potent irritant to skin and mucous membranes. | Causes contact dermatitis, blistering, and intense pain upon contact. health.qld.gov.aubibliomed.org | Acts as a direct feeding deterrent, preventing consumption of plant tissues. | health.qld.gov.aubibliomed.org |
| Causes temporary blindness upon contact with eyes. | The common name "blind-your-eye mangrove" reflects this potent effect. health.qld.gov.aujapsonline.com | Provides an effective defense against browsing animals that might otherwise feed on leaves. | health.qld.gov.aujapsonline.com |
Sequestration and Biotransformation in Herbivorous Insects
Despite the potent chemical defenses of Excoecaria agallocha, a few specialist herbivores have evolved mechanisms to overcome them. A notable example is the mangrove jewel bug, Calliphara nobilis, whose larvae feed exclusively on E. agallocha. researchgate.net This insect has developed the ability to not only tolerate the plant's toxins but to sequester them for its own defense.
Sequestration involves the insect ingesting the toxic compounds and storing them within its own body, often in specialized glands. C. nobilis concentrates these chemical compounds, including likely this compound derivatives, in a pair of metathoracic scent glands. researchgate.net When threatened by predators, the jewel bug can release these sequestered toxins as an irritating and toxic fluid, effectively using the plant's chemical weapons for its own protection. researchgate.net This is a classic example of co-evolution, where a specialist herbivore overcomes a plant's defense and co-opts it for its own benefit. The precise biotransformation pathways that may occur within the insect, such as enzymatic modifications to reduce auto-toxicity while maintaining defensive properties, are a subject for further research.
Table 2: Toxin Sequestration by Calliphara nobilis
| Organism | Food Source | Mechanism | Adaptive Advantage | Source |
|---|---|---|---|---|
| Mangrove Jewel Bug (Calliphara nobilis) | Solely feeds on Excoecaria agallocha. researchgate.net | Sequestering and concentrating toxic chemical compounds from the host plant's latex. researchgate.net | The insect uses the stored toxins as a chemical defense against its own predators. researchgate.net | researchgate.net |
Ecological Interactions within Mangrove Ecosystems
The influence of this compound extends beyond simple plant-herbivore interactions, affecting the broader mangrove ecosystem. The high toxicity of E. agallocha can influence the distribution and diversity of other species. For instance, the presence of a high density of E. agallocha has been correlated with a lower diversity of macrobenthic fauna, suggesting that the leaching of its toxic compounds, including diterpenoids, into the surrounding environment may have inhibitory effects on other organisms. researchgate.net
Furthermore, the potent biological activity of the latex has been exploited in traditional human practices, which in turn has ecological consequences. The latex has been used as a piscicide, or fish poison. bibliomed.org When introduced into the water, the toxins can kill or stun fish, a practice that can have a significant, albeit localized, impact on the aquatic food web within the mangrove ecosystem. The plant also serves as a host for various endophytic microorganisms, and extracts from the plant have shown antibacterial properties, indicating complex interactions at a microbial level.
Table 3: Broader Ecological Interactions Involving Excoecaria agallocha Toxins
| Interaction Type | Description | Ecological Impact | Source |
|---|---|---|---|
| Allelopathy | Leaching of toxic compounds (diterpenoids, flavonoids, etc.) from the plant into the surrounding soil and water. | May reduce the species diversity of surrounding microbial and faunal communities. researchgate.net | researchgate.net |
| Piscicidal Effects | The latex has traditionally been used as a fish poison. bibliomed.org | Can cause mortality in local fish populations, affecting the aquatic food web. | bibliomed.org |
| Larvicidal Activity | Extracts from the plant have shown toxicity against mosquito larvae, such as Aedes aegypti and Culex quinquefasciatus. | May play a role in regulating insect populations within the mangrove habitat. | |
| Microbial Interactions | The plant hosts endophytic bacteria and fungi, and its extracts exhibit antibacterial activity. | Suggests a role in structuring the local microbial community through chemical mediation. |
Environmental Persistence and Degradation Pathways
Specific scientific studies on the environmental persistence and degradation pathways of this compound are limited. However, general principles of xenobiotic chemistry and biotransformation can provide insights into its likely fate in the environment. wjbphs.com As a complex diterpene ester, this compound's persistence would be influenced by a combination of abiotic and biotic factors.
Abiotic degradation could occur through processes like hydrolysis and photolysis. The ester linkages in the molecule would be susceptible to hydrolysis, breaking the molecule down into its constituent phorbol (B1677699) core and fatty acids, which would likely be less toxic. This process would be dependent on environmental pH and temperature. Photolysis, or degradation by sunlight, could also play a role, particularly for compounds near the surface of soil or water.
Biotic degradation is likely the primary pathway for the breakdown of this compound in the environment. Soil and aquatic microorganisms, such as bacteria and fungi, possess diverse enzymatic systems capable of metabolizing complex organic molecules. wjbphs.com These biotransformation reactions typically involve Phase I reactions (oxidation, reduction, hydrolysis) to increase polarity, followed by Phase II conjugation reactions to facilitate excretion and further breakdown. wjbphs.com The rate of biodegradation would depend on factors like microbial community composition, nutrient availability, oxygen levels, and temperature. Given the biological origin of the compound, it is probable that various microorganisms have evolved pathways to utilize it as a carbon source, preventing long-term persistence in the environment.
Table 4: Potential Environmental Fate and Degradation Pathways for this compound
| Process | Description | Influencing Factors |
|---|---|---|
| Abiotic Degradation (Hydrolysis) | Cleavage of ester bonds in the molecule, potentially reducing its toxicity. | Water availability, pH, temperature. |
| Abiotic Degradation (Photolysis) | Breakdown of the molecule by exposure to sunlight (UV radiation). | Sunlight intensity, water/soil depth, presence of photosensitizing substances. |
| Biotic Degradation (Microbial Metabolism) | Breakdown by microorganisms (bacteria, fungi) using the compound as a substrate. This is likely the main degradation pathway. | Microbial population density and diversity, oxygen levels (aerobic vs. anaerobic), nutrient availability, temperature. |
| Sorption | Binding of the molecule to organic matter and clay particles in soil and sediment. | Soil/sediment composition, organic carbon content, molecule's polarity. |
Analytical Method Development and Validation for Excoecariatoxin Research
Quantitative Detection in Complex Biological and Environmental Samples
Accurate quantification of excoecariatoxin in intricate biological and environmental samples is fundamental for toxicological and phytochemical research. The presence of numerous related compounds and interfering substances in crude extracts from plants of the Euphorbiaceae family complicates detection. iomcworld.comfrontiersin.org Preliminary phytochemical analyses of Excoecaria agallocha extracts reveal a wide array of constituents, including diterpenoids, triterpenoids, flavonoids, and phenols, which must be separated from the analyte of interest. iomcworld.comrjptonline.orgijpsr.com
Metabolomic approaches are increasingly employed to navigate this complexity. These studies utilize advanced analytical platforms to profile the chemical constituents of a sample, allowing for the identification of specific biomarkers or toxins like this compound. tandfonline.comnih.gov For instance, metabolomic evaluations of Euphorbia species, which also produce toxic diterpenoids, have successfully identified nephrotoxic compounds and their metabolic pathways in biological systems. tandfonline.comnih.gov Techniques such as thin-layer chromatography (TLC) are often used for initial screening and fractionation of plant extracts, providing a preliminary separation of compounds before more sophisticated quantitative analysis. rjptonline.orgijpsr.com The development of quantitative methods requires careful optimization to account for matrix effects and ensure high sensitivity and specificity, often relying on the hyphenated techniques discussed below.
High-Throughput Screening Methods for Library Evaluation
High-Throughput Screening (HTS) is a critical technology in drug discovery and toxicology, enabling the rapid evaluation of thousands of compounds for biological activity. wikipedia.orgbmglabtech.com In the context of this compound research, HTS can be applied in two primary ways: screening natural product libraries to identify new sources of this compound and its analogues, or evaluating the biological effects of these compounds on various cellular or biochemical targets. bmglabtech.comnih.gov
The process involves miniaturized assays in microtiter plates, which are processed and analyzed by robotic systems. wikipedia.org HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. nih.gov Given that diterpenoids from E. agallocha have shown potent biological activities, including anti-HIV and anticancer effects, HTS provides a platform to efficiently screen these compounds and their derivatives to identify promising therapeutic leads. japsonline.comeurekalert.org The success of an HTS campaign relies on the development of a robust and reliable assay with effective quality control measures to minimize false positives and negatives. wikipedia.org While HTS has been adapted for highly pathogenic agents in biocontainment labs, the principles can be applied to screen for the activity of toxic natural products like this compound. nih.gov
Advanced Hyphenated Techniques for Metabolomics and Profiling
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures containing this compound and related diterpenoids.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of daphnane (B1241135) diterpenoids. researchgate.netresearchgate.netresearchgate.net This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying compounds in complex extracts. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometers, such as the Q-Exactive Orbitrap, allows for the precise differentiation of structural isomers, which is a common challenge with diterpenoids. eurekalert.orgresearchgate.netnih.gov
Researchers have developed LC-MS/MS methods to systematically analyze daphnane diterpenoids in various plant species from the Thymelaeaceae and Euphorbiaceae families. researchgate.netresearchgate.net By analyzing fragmentation patterns, it is possible to tentatively identify known compounds by comparison to libraries and even postulate the structures of novel diterpenoids. researchgate.netnih.govtoho-u.ac.jp These methods have been successfully used to perform qualitative analysis of daphnane diterpenoids in different parts of plants like Daphne pontica and Wikstroemia indica, revealing a rich diversity of these compounds. researchgate.netnih.gov
| Plant Source | Analytical Technique | Key Findings | Citations |
| Daphne tangutica | UHPLC-Q-Exactive-Orbitrap MS | Identified 28 daphnane diterpenoids, including 7 new compounds; demonstrated ability to distinguish functional isomers. | eurekalert.orgresearchgate.net |
| Daphne pontica | UHPLC-Q-Exactive-Orbitrap MS | Identified 33 daphnane diterpenoids from stems, leaves, and fruits, with stems being the most abundant source. | nih.govtoho-u.ac.jp |
| Wikstroemia indica | LC-MS/MS | Detected 21 daphnane diterpenoids in the stems, with 6 major compounds isolated and identified via MS and NMR. | researchgate.net |
| Daphne pedunculata | LC-MS/MS | Identified five daphnane diterpenoid orthoesters, including two new compounds with unusual odd-numbered aliphatic chains. | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used in chemical analysis. However, its application to this compound and other large, non-volatile daphnane and tigliane (B1223011) diterpenoids is limited. mst.edu These compounds often have low volatility and can be thermally unstable, making them unsuitable for direct GC-MS analysis without derivatization. rsisinternational.org
Despite these limitations, GC-MS has been successfully used to identify certain phorbol (B1677699) esters, which are structurally related to this compound, in plant extracts. rsisinternational.orgresearchgate.net For example, GC-MS analysis of fractions from Pseudocedrela kotschyi and Synadenium grantii led to the identification of specific phorbol esters. rsisinternational.orgresearchgate.net The technique is also valuable for analyzing precursors in the biosynthetic pathway of diterpenoids, such as casbene (B1241624), which can be detected following extraction with a non-polar solvent like hexane. researchgate.net
Development of Immunological Assays for Research Applications (e.g., ELISA)
Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly specific and sensitive method for detecting and quantifying target molecules. svarlifescience.com The development of an ELISA for this compound would provide a valuable tool for research, enabling rapid screening of numerous samples. abyntek.com
The development process for such an assay involves several key stages. abyntek.compsu.edu First, specific antibodies that recognize this compound (the antigen) must be produced. This is typically achieved by immunizing an animal with the toxin, often conjugated to a larger carrier protein to enhance its immunogenicity. psu.edu Once high-affinity antibodies are generated, a specific ELISA format can be developed. mdpi.com A competitive ELISA is often suitable for small molecules like this compound. In this format, the this compound in a sample competes with a labeled version of the toxin for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of toxin in the sample. Alternatively, a sandwich ELISA could be developed if two distinct antibodies recognizing different epitopes on the molecule are available. svarlifescience.commdpi.com The validation of the assay is a critical final step, ensuring its accuracy, precision, sensitivity, and specificity. abyntek.comnih.gov
Comparative Analysis and Chemical Modification Research
Structural and Bioactivity Comparisons with Related Daphnane (B1241135) and Tigliane (B1223011) Diterpenoids
Excoecariatoxin belongs to the daphnane-type diterpenoids, a class of natural products primarily found in the Thymelaeaceae and Euphorbiaceae plant families. researchgate.netunivie.ac.at These compounds are characterized by a 5/7/6-tricyclic ring system. researchgate.net Daphnane diterpenoids can be broadly categorized based on their structural features, such as the presence of a 6α,7α-epoxy group or an orthoester function. researchgate.netnih.gov
Structurally, this compound is closely related to other daphnane diterpenoids like daphnetoxin (B1198267), gnidicin, and simplexin. smolecule.comacs.org These compounds share the core daphnane skeleton but differ in their substitution patterns, particularly the nature of the orthoester side chain. open.ac.uk For instance, daphnetoxin and its derivatives often feature a C-12 hydroxyl group, a feature that influences their biological profile. nih.govsemanticscholar.org
The tigliane diterpenoids, such as phorbol (B1677699) esters, represent another closely related class. nih.gov While they also possess a polycyclic structure, they are distinguished by a 5/7/6/3-tetracyclic system containing a cyclopropane (B1198618) ring, in contrast to the 5/7/6-tricyclic core of daphnanes. nih.govsemanticscholar.org Despite these structural differences, both daphnanes and tiglianes are known for their potent biological activities, including tumor promotion and protein kinase C (PKC) activation. nih.gov
The bioactivity of these compounds is often linked to their ability to mimic diacylglycerol (DAG), an endogenous activator of PKC. The specific biological effects, such as anti-HIV or cytotoxic activities, can vary significantly based on subtle structural modifications. nih.govacs.org For example, this compound, along with daphnetoxin, gnidicin, and gniditrin, has demonstrated potent anti-HIV activity. acs.org
Table 1: Comparative Overview of this compound and Related Diterpenoids
| Feature | This compound (Daphnane) | Daphnetoxin (Daphnane) | Phorbol (Tigliane) |
| Core Skeleton | 5/7/6-tricyclic | 5/7/6-tricyclic | 5/7/6/3-tetracyclic |
| Key Structural Feature | Orthoester group | Orthoester group, C12-OH | Cyclopropane ring |
| Primary Source Family | Euphorbiaceae, Thymelaeaceae | Thymelaeaceae | Euphorbiaceae |
| Notable Bioactivity | Anti-HIV, Insecticidal, Piscicidal | Anti-HIV, Antileukemic | Tumor promotion, PKC activation |
Semi-Synthesis and Total Synthesis Strategies for Analogue Generation
The limited natural abundance of this compound and its analogues necessitates the development of synthetic strategies to enable further biological investigation. researchgate.net Both semi-synthesis and total synthesis approaches have been explored for related daphnane and tigliane diterpenoids, providing a blueprint for accessing this compound derivatives. rsc.orgwikipedia.org
Semi-synthesis often starts from more readily available natural products, such as phorbol, to create a variety of analogues. researchgate.net This approach allows for the modification of specific functional groups to probe their importance in biological activity. caltech.edu For example, strategies have been developed to modify the side chains of daphnane and tigliane esters, which is crucial for understanding their structure-activity relationships. open.ac.uk
Total synthesis, while more challenging, offers the advantage of creating a wider range of structurally diverse analogues that are not accessible through semi-synthesis. wikipedia.org Strategies like "diverted total synthesis" (DTS) allow for the generation of a library of related compounds from a common late-stage intermediate. nih.gov This is particularly valuable for complex molecules like this compound, where building the core structure is a significant undertaking. nih.gov The development of modular strategies, where different fragments of the molecule are synthesized separately and then combined, has also proven effective for creating analogues of complex natural products. caltech.edu
Deeper Structure-Activity Relationship (SAR) Through Chemical Modifications
Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of this compound responsible for its biological activity and for designing new, more potent, or selective analogues. nih.gov By systematically modifying different parts of the molecule, researchers can gain insights into how it interacts with its biological targets. nih.gov
For daphnane and tigliane diterpenoids, SAR studies have revealed the importance of several structural motifs:
The C20 hydroxyl group: This group is often essential for activity.
The orthoester side chain: The nature and length of the alkyl or aryl group in the orthoester can significantly influence potency and selectivity. open.ac.uk
The C6/C7 epoxide and C5 hydroxyl group: These features are common in bioactive daphnane diterpenoids and contribute to their interaction with target proteins. nih.gov
For instance, research on simplified analogues has shown that even with a less complex core structure, potent biological activity can be retained, highlighting the importance of specific functional groups over the entire complex scaffold. stanford.edu
Development of this compound Derivatives as Molecular Probes
The potent and specific biological activity of this compound and its relatives makes them valuable starting points for the development of molecular probes. These probes are essential tools for studying cellular processes and identifying the molecular targets of bioactive compounds. tandfonline.com
By incorporating reporter groups, such as fluorescent tags or biotin, into the this compound scaffold, researchers can create probes that allow for the visualization of their distribution within cells and the identification of their binding partners. The development of synthetic strategies to access analogues is critical for the creation of these probes, as it allows for the introduction of functional handles for attaching such tags at specific positions without disrupting the key pharmacophore.
For example, analogues with modified side chains could be designed to include an azide (B81097) or alkyne group, which can then be used in "click chemistry" reactions to attach a fluorescent dye. These molecular probes can then be used in a variety of experiments, such as fluorescence microscopy and affinity chromatography, to elucidate the mechanism of action of this compound and to identify novel therapeutic targets. nih.gov
Future Directions and Emerging Research Perspectives
Discovery of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of complex diterpenoids like Excoecariatoxin is a multi-step enzymatic process that is not yet fully elucidated. Future research is directed towards mapping these intricate molecular assembly lines within the producer organisms, primarily plants from the Euphorbiaceae and Thymelaeaceae families. mdpi.comsioc-journal.cn
Current understanding posits that daphnane-type diterpenoids originate from the classical acetate-mevalonate pathway. researchgate.net In plants, terpenoid synthesis begins with the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonic acid (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. jmb.or.kr These precursors are assembled into geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenoids. jmb.or.kr
A key area of investigation is the identification of the specific enzymes—terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s)—that catalyze the cyclization of GGPP and the subsequent oxidative modifications to form the characteristic daphnane (B1241135) skeleton. researchgate.netresearchgate.net It is hypothesized that tigliane (B1223011), ingenane, and daphnane skeletons arise from a common intermediate, casbene (B1241624). researchgate.net The enzyme casbene synthase (CS) is recognized as committing the precursor to this branch of diterpenoid synthesis. researchgate.net The divergence into different structural classes likely depends on distinct enzyme systems present in different plant families, with the Thymelaeaceae family primarily yielding daphnane-type esters. researchgate.net
Exploring these biosynthetic pathways is not merely an academic exercise; it holds significant promise for producing these valuable compounds through synthetic biology. jmb.or.kr By identifying and transferring the relevant genes into microbial hosts like yeast or bacteria, it may become possible to establish sustainable and scalable production platforms, overcoming the challenges of low yields from natural extraction. jmb.or.kr
Table 1: Key Stages and Intermediates in Daphnane Biosynthesis
| Biosynthetic Stage | Key Molecules/Enzymes | Description |
|---|---|---|
| Precursor Synthesis | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Universal five-carbon building blocks for all terpenoids. jmb.or.kr |
| Precursor Pathway | Mevalonic Acid (MVA) Pathway, Methylerythritol Phosphate (MEP) Pathway | Metabolic routes in the cytoplasm and plastids, respectively, that produce IPP and DMAPP. jmb.or.kr |
| Diterpene Precursor Formation | Geranylgeranyl diphosphate (GGPP) | A 20-carbon molecule formed from the condensation of IPP and DMAPP, serving as the direct precursor to diterpenoids. jmb.or.kr |
| First Committed Step | Casbene Synthase (CS) | Enzyme that catalyzes the formation of the key intermediate, casbene, directing biosynthesis towards tigliane and daphnane structures. researchgate.net |
| Skeleton Formation & Modification | Terpene Synthases (TPS), Cytochrome P450s (P450s) | Families of enzymes responsible for the complex cyclization and oxidation reactions that create the final daphnane scaffold. researchgate.net |
Identification of Unexplored Molecular Targets and Pathways
While this compound and its congeners are known for their potent bioactivities, a complete picture of their molecular interactions within the cell remains under investigation. These compounds are valuable tools for dissecting complex biological processes such as apoptosis, neurotrophism, and tumor promotion. benthamdirect.comnih.gov Identifying their precise molecular targets is a critical step toward understanding their mechanisms of action and therapeutic potential.
A significant breakthrough has been the identification of Protein Kinase C (PKC) as a primary cellular target for many daphnane diterpene orthoesters. nih.govnih.gov PKC is a family of enzymes crucial to signal transduction, and its modulation by these compounds can trigger a cascade of cellular events. nih.gov Further research aims to explore the differential binding and activation of various PKC isozymes, which could explain the diverse biological effects observed.
Beyond PKC, studies suggest that daphnane-type diterpenes can modulate other critical signaling pathways. For instance, some have been shown to inhibit the MAPK/ERK signaling pathway and the expression of inducible nitric oxide synthase (iNOS). smolecule.comacgpubs.org More recently, daphnane diterpenes have been identified as inhibitors of the Wnt signaling pathway, a key pathway in embryonic development and cancer. acs.org The anti-HIV activity of some daphnanes also points to interference with viral replication processes, the specific targets of which are an active area of research. mdpi.comnih.gov Future studies will likely employ chemoproteomics and other target deconvolution strategies to build a comprehensive map of the proteins and pathways that interact with this compound.
Advancements in Analytical Techniques for Ultra-Trace Detection
The potent, often toxic, nature of this compound and related phorbol (B1677699) esters necessitates highly sensitive analytical methods for their detection and quantification in complex matrices, such as plant extracts, biofertilizers, and biological tissues. thaiscience.infochromatographyonline.com Research in this area focuses on enhancing the specificity, sensitivity, and speed of detection for these thermally labile compounds that often lack a strong UV-Vis chromophore. chromatographyonline.com
A cornerstone of modern analysis is High-Performance Liquid Chromatography (HPLC) coupled with various detectors. mdpi.com However, for ultra-trace detection, more advanced techniques are required.
Table 2: Advanced Analytical Techniques for Daphnane and Phorbol Ester Detection
| Technique | Abbreviation | Key Features & Applications |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Offers high sensitivity and specificity. The use of Multiple Reaction Monitoring (MRM) mode allows for the precise detection and confirmation of target compounds like phorbol esters in complex samples. thaiscience.infomdpi.com |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | UHPLC-HRMS | Provides superior separation efficiency and accurate mass measurements, making it a powerful and reliable tool for characterizing known and unknown metabolites in natural products. nih.gov |
| Liquid Chromatography-Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | LC-ESI-FT-ICR-MS | An advanced technique used for detailed characterization, providing very high resolution and mass accuracy, which is crucial for identifying compounds in complex mixtures. chromatographyonline.com |
| Ultrasound-Assisted Extraction | UAE | An efficient sample preparation method used to extract phorbol esters from various materials prior to chromatographic analysis. chromatographyonline.commdpi.com |
Future advancements will likely involve the development of new derivatization strategies to improve ionization efficiency and the creation of standardized methods for a wider range of daphnane compounds. Furthermore, the integration of these analytical techniques with computational tools like molecular networking is emerging as a powerful strategy to rapidly identify and target novel diterpenoids within crude plant extracts. acs.orgresearchgate.net
Exploitation of this compound as a Tool in Chemical Biology and Drug Discovery Lead Generation
The unique structure and potent bioactivity of this compound make it a valuable molecule for both fundamental research and applied pharmaceutical development. smolecule.com In chemical biology, such compounds serve as molecular probes to investigate and manipulate cellular pathways, providing insights that would be difficult to obtain through genetic methods alone. ncl.ac.ukuu.nl
However, a major hurdle in the study and exploitation of daphnane diterpenoids is their limited availability from natural sources and the high cost associated with their extraction and purification. nih.gov The complexity of their structure makes total chemical synthesis exceptionally challenging, though progress is being made. mdpi.comsioc-journal.cn The development of "gateway" synthetic strategies, which allow for the creation of various analogues from a common intermediate, is a significant step forward. nih.govnih.gov This approach enables systematic structure-activity relationship (SAR) studies, helping to identify the specific parts of the molecule responsible for its activity and to design novel, more potent, or selective congeners. nih.gov
In drug discovery, this compound and related daphnanes are considered exceptional, albeit underexplored, lead compounds for developing new therapeutics, particularly in oncology and virology. mdpi.comnih.govsmolecule.com Their ability to modulate key signaling pathways like PKC and Wnt makes them attractive starting points for anti-cancer drug development. smolecule.comacs.org Similarly, their potent anti-HIV activity continues to inspire research into new antiviral agents. mdpi.comnih.gov The process involves moving from initial "hit" discovery through to "lead optimization," where the molecule is chemically modified to improve its efficacy and drug-like properties. ncl.ac.uk The ultimate goal is to generate novel drug candidates that can address unmet medical needs. stonybrook.edu
Q & A
Q. How can researchers independently validate this compound’s reported enzyme inhibition without original protocols?
- Methodological Answer : Reverse-engineer methods from published figures/tables (e.g., infer enzyme concentrations from activity curves). Contact original authors for clarifications or raw data. If unreproducible, perform robustness testing by varying plausible parameters (e.g., substrate concentrations) and document deviations in a replication report .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
